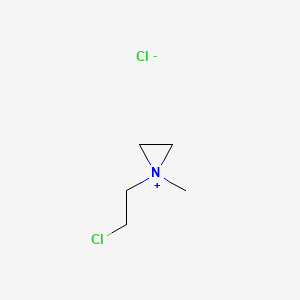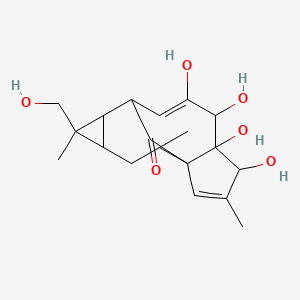
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-((1-methylethyl)amino)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-((1-methylethyl)amino)phenyl)- is a complex organic compound that belongs to the class of piperazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-((1-methylethyl)amino)phenyl)- typically involves multiple steps, including the formation of the indole moiety, the introduction of the piperazine ring, and the attachment of the substituted phenyl group. Common synthetic routes may include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: This step often involves the reaction of ethylenediamine with a suitable dihaloalkane to form the piperazine ring.
Attachment of the Substituted Phenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-((1-methylethyl)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated phenyl derivatives.
科学研究应用
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-((1-methylethyl)amino)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-((1-methylethyl)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. The substituted phenyl group can further influence the compound’s pharmacokinetic and pharmacodynamic properties.
相似化合物的比较
Similar Compounds
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-phenyl-: Lacks the substituted phenyl group, which may affect its biological activity.
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-methylphenyl)-: Contains a methyl group instead of the isopropyl group, leading to different steric and electronic effects.
Uniqueness
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-((1-methylethyl)amino)phenyl)- is unique due to the presence of the isopropyl-substituted phenyl group, which can enhance its interaction with specific molecular targets and improve its pharmacological profile.
属性
| 153473-50-8 | |
分子式 |
C22H26N4O |
分子量 |
362.5 g/mol |
IUPAC 名称 |
1H-indol-2-yl-[4-[2-(propan-2-ylamino)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H26N4O/c1-16(2)23-19-9-5-6-10-21(19)25-11-13-26(14-12-25)22(27)20-15-17-7-3-4-8-18(17)24-20/h3-10,15-16,23-24H,11-14H2,1-2H3 |
InChI 键 |
DFWRXQXSHAYVFI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






